molecular formula C8H3F5O2 B2609861 2,4-Difluoro-5-(trifluoromethyl)benzoic acid CAS No. 261945-01-1

2,4-Difluoro-5-(trifluoromethyl)benzoic acid

Cat. No. B2609861
CAS RN: 261945-01-1
M. Wt: 226.102
InChI Key: SQWIBAQCNRNRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-5-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 261945-01-1 . It has a molecular weight of 226.1 and its IUPAC name is 2,4-difluoro-5-(trifluoromethyl)benzoic acid . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for 2,4-Difluoro-5-(trifluoromethyl)benzoic acid is 1S/C8H3F5O2/c9-5-2-6(10)4(8(11,12)13)1-3(5)7(14)15/h1-2H,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,4-Difluoro-5-(trifluoromethyl)benzoic acid is a solid at ambient temperature . It has a molecular weight of 226.1 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes and Derivatives

A key area of research is the development of synthetic methodologies for fluorinated compounds, such as the preparation of mono- and difluoronaphthoic acids, which serve as structural units in biologically active compounds. The synthesis of these fluorinated naphthoic acids involves electrophilic fluorination and Friedel-Crafts cyclization, highlighting the utility of fluorinated benzoic acids in constructing complex fluorinated structures (Tagat et al., 2002).

Trifluoromethylation Methods

Research into palladium-catalyzed trifluoroethylation of organoboronic acids and esters demonstrates the importance of introducing fluorinated moieties into organic molecules. These modifications can profoundly change the biological activities of these molecules, making them highly relevant in drug design and medicinal chemistry (Zhao & Hu, 2012).

Environmental Degradation Studies

The photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media under UVC irradiation has been studied, showing the challenges in decomposing fluorinated chemicals due to the strong C–F bond. This research is significant for understanding the environmental impact of fluorinated compounds (Tsukamoto et al., 2019).

Applications in Material Science and Medicinal Chemistry

Fluorescence Probes Development

Fluorinated benzoic acids are utilized in the design of novel fluorescence probes that can detect reactive oxygen species (ROS) selectively. These probes, resistant to light-induced autoxidation, are valuable tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Catalyst-Free Decarboxylative Trifluoromethylation

The development of mild, practical methods for the catalyst-free decarboxylative trifluoromethylation of benzoic acid derivatives highlights the advancements in synthesizing fluorinated compounds. This process, performed in water–acetonitrile, represents a significant step forward in sustainable chemistry (Wang et al., 2017).

Safety and Hazards

This compound is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2,4-difluoro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-5-2-6(10)4(8(11,12)13)1-3(5)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWIBAQCNRNRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261945-01-1
Record name 2,4-Difluoro-5-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.